Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Description
Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, closely related to Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, have shown promising anticancer activities. For example, a study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives with thiadiazole and thioureido groups, demonstrating marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. These findings highlight the potential of thiadiazole derivatives in the development of new anticancer compounds with high selectivity Karakuş et al., 2018.
Molecular Aggregation and Membrane Interaction
The effects of molecular aggregation and the interaction of thiadiazole derivatives with biological membranes have been explored in scientific research. Studies by Matwijczuk et al. (2016) and Kluczyk et al. (2016) investigated the aggregation behavior of thiadiazole compounds in various solvents and their interactions within lipid bilayers, respectively. These investigations provide insights into the physicochemical properties of thiadiazole derivatives, which could be crucial for their pharmaceutical applications Matwijczuk et al., 2016; Kluczyk et al., 2016.
Properties
IUPAC Name |
methyl 4-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-10-5-7-11(8-6-10)12(21)23-4/h5-8H,9H2,1-4H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDFPISGWRUBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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